2-amino-N-(2-hydroxyethyl)-N-methylbenzamide
Description
2-Amino-N-(2-hydroxyethyl)-N-methylbenzamide is a benzamide derivative characterized by an ortho-amino group on the benzene ring, an N-methyl substituent, and a hydroxyethyl group attached to the amide nitrogen. For instance, Nefamide (2-benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide, CAS 24833-47-4) shares the hydroxyethyl-N-methylbenzamide backbone and is utilized as an analgesic targeting central nervous system receptors . The amino group in the title compound may enhance bioavailability or receptor interaction compared to non-aminated analogs.
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(6-7-13)10(14)8-4-2-3-5-9(8)11/h2-5,13H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFJMJULNZKBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-hydroxyethyl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethanol and N-methylbenzamide.
Reaction with Acetic Anhydride: 2-aminoethanol reacts with acetic anhydride to form 2-amino-N-(2-hydroxyethyl)acetamide.
Hydrolysis: The intermediate product undergoes hydrolysis to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Purification Steps: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Esterification via N,O-Rearrangement
2-Amino-N-(2-hydroxyethyl)-N-methylbenzamide undergoes esterification under catalytic or acidic conditions. Key findings:
-
Zr-MOF-808-P Catalyzed Esterification :
Reaction with n-butanol at 150°C using Zr-MOF-808-P (25 mol%) yields butyl benzoate. The mechanism involves activation of the amide via coordination to zirconium sites, followed by nucleophilic substitution by the alcohol . -
Acetic Acid-Mediated Rearrangement :
Refluxing in acetic acid promotes N,O-rearrangement, forming substituted benzoxazines. This method is applicable for synthesizing 2-benzylamino-substituted derivatives .
Acylation Reactions
The amino group participates in acylation with electrophilic reagents:
-
Haloacetyl Chloride Acylation :
Reacting with chloroacetyl chloride in acetone/water (0°C, pH 5) forms 2-chloro-N-(β-oxo-substituted)acetamide derivatives. Sodium acetate acts as a base .
Condensation with Alkanolamines
The hydroxyethyl group facilitates condensation with electrophiles:
-
Morpholinomethyl Phenyl Conjugation :
In FAK inhibitor synthesis, alkanolamines (e.g., ethanolamine) couple with benzoic acid derivatives to form N-substituted benzamides. This method could extend to modifying the hydroxyethyl group in the target compound .
Reactivity in Protic Solvents
-
Solvolysis in n-Butanol :
In polar solvents like n-butanol, the amide bond undergoes solvolysis at elevated temperatures (150°C), forming esters. Catalytic activity is enhanced by zirconium-based MOFs .
Table 2: Comparative Catalytic Efficiency in Esterification
| Catalyst | Initial Rate (mM/h) | Conversion (%) |
|---|---|---|
| Zr-MOF-808-P | 62.0 | 85 |
| Zr-MOF-808 | 36.4 | 72 |
| Hf-MOF-808-P | 28.1 | 65 |
Mechanistic Insights
Scientific Research Applications
2-amino-N-(2-hydroxyethyl)-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as neuroprotection and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-hydroxyethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell survival and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural and physicochemical features of 2-amino-N-(2-hydroxyethyl)-N-methylbenzamide with related benzamides:
Key Observations :
- Bioactivity: The presence of an amino group (as in the title compound and 3i/3j) correlates with antimicrobial activity, while bulky hydrophobic groups (e.g., U-47700’s dichlorocyclohexyl) enhance opioid receptor binding .
- Synthetic Utility : Hydroxyethyl and dimethylhydroxyethyl substituents (e.g., ’s compound) facilitate metal coordination, enabling catalytic applications in C–H functionalization .
Biological Activity
2-amino-N-(2-hydroxyethyl)-N-methylbenzamide, a compound with the molecular formula C10H13N2O2, has garnered attention in scientific research for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and potential therapeutic properties. The findings are supported by case studies and relevant data tables.
Chemical Structure
The compound features an amine group, a hydroxyl group, and a benzamide moiety, which contribute to its biological activity. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in oxidative stress and inflammation. It may modulate various signaling pathways that influence cell survival and apoptosis, thus providing neuroprotective and anti-inflammatory effects .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related damage in cells. The compound's ability to scavenge free radicals has been documented in several studies, demonstrating its potential as a protective agent against oxidative damage in various biological systems .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies have indicated that it possesses effective inhibitory concentrations against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison with Ceftriaxone |
|---|---|---|
| E. coli | 40 | Comparable |
| Staphylococcus aureus | 50 | Comparable |
| Pseudomonas aeruginosa | 45 | Comparable |
Therapeutic Applications
Research is ongoing to explore the therapeutic applications of this compound. Preliminary studies suggest that it may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction has also been noted, indicating its potential role in diabetes management .
Case Study: Neuroprotection in Alzheimer's Disease Models
In a study examining the effects of various compounds on neuroprotection, this compound was found to significantly reduce cell death in neuronal cultures exposed to amyloid-beta toxicity. The compound demonstrated an EC50 value of approximately 0.1 ± 0.01 μM, indicating potent protective effects against neurotoxic agents .
Table 2: Neuroprotective Effects of this compound
| Treatment Condition | Cell Viability (%) | EC50 (µM) |
|---|---|---|
| Control | 100 | - |
| Amyloid-beta Treatment | 15 | - |
| Compound Treatment | 75 | 0.1 ± 0.01 |
Q & A
Q. What are the standard protocols for synthesizing 2-amino-N-(2-hydroxyethyl)-N-methylbenzamide with high purity?
A one-pot synthesis method using toluene as the sole solvent achieves ≥79% yield and ≥99.9% purity. Key steps include:
- Acylation : Reacting benzoylbenzoic acid with thionyl chloride to form an acyl chloride intermediate.
- Amidation : Coupling with N-(2-hydroxyethyl)-N-methylamine.
- Reduction and salt formation : Final purification via recrystallization. Purity is validated using HPLC and mass spectrometry . Safety protocols include PPE (gloves, goggles) and ventilation to mitigate inhalation risks .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- ¹H/¹³C NMR : Assign proton environments (e.g., methyl, hydroxyethyl groups) and confirm aromatic substitution patterns. provides NMR reference data for analogous benzamides .
- IR spectroscopy : Identify amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- X-ray crystallography : Resolve structural ambiguities; SHELX programs are widely used for small-molecule refinement .
Q. What in vitro assays evaluate the compound’s biological activity?
- Receptor-binding assays : Test affinity for CNS targets (e.g., serotonin or NMDA receptors) implicated in pain modulation .
- Enzyme inhibition studies : Assess interactions with cyclooxygenase or monoamine oxidases using fluorometric/colorimetric substrates.
- Cytotoxicity assays : MTT or resazurin assays to screen for therapeutic windows .
Q. What are the critical safety precautions for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators in poorly ventilated areas .
- Spill management : Avoid dust generation; use non-sparking tools for cleanup. Dispose via hazardous waste protocols .
- Storage : Store at 2–8°C in airtight, light-resistant containers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for derivatives of this compound?
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in complex mixtures (e.g., distinguishing N-methyl and hydroxyethyl protons) .
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
- X-ray refinement : Cross-validate with SHELXL to resolve stereochemical ambiguities .
Q. What strategies optimize large-scale synthesis yields?
- Solvent selection : Toluene minimizes side reactions and enhances solubility .
- Catalyst screening : Test palladium or platinum catalysts for hydrogenation steps to improve efficiency .
- Process monitoring : Use in-line FTIR or HPLC to track reaction progress and adjust stoichiometry in real time .
Q. How do structural modifications impact pharmacokinetic properties?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzoyl ring alters logP and metabolic stability.
- In silico modeling : Predict bioavailability using software like SwissADME; validate with in vivo Caco-2 permeability assays .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
Q. What are common impurities, and how are they quantified?
- Byproducts : Unreacted intermediates (e.g., acyl chlorides) or dimerization products.
- Analytical methods : HPLC-UV with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) detects impurities at <0.1% .
- MS/MS fragmentation : Confirm impurity structures via high-resolution mass spectrometry .
Q. How can crystallographic data address conflicting structural hypotheses?
- ORTEP diagrams : Generate using SHELXTL to visualize thermal ellipsoids and hydrogen-bonding networks .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets .
- Density functional theory (DFT) : Cross-validate experimental bond lengths/angles with computational models .
Q. What methodologies mitigate byproduct formation during amidation?
- Temperature control : Maintain 4°C during benzoyl chloride addition to minimize hydrolysis .
- Scavenging agents : Use molecular sieves or triethylamine to sequester HCl byproducts .
- Microwave-assisted synthesis : Reduce reaction times and improve selectivity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
